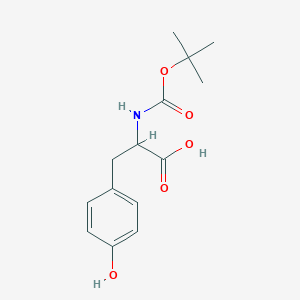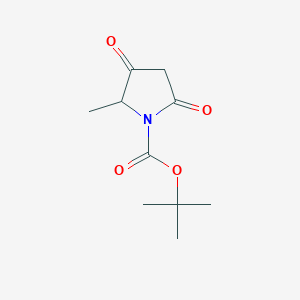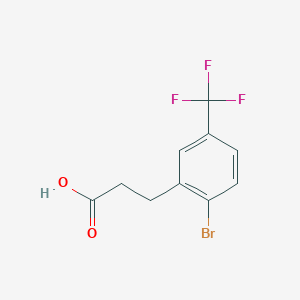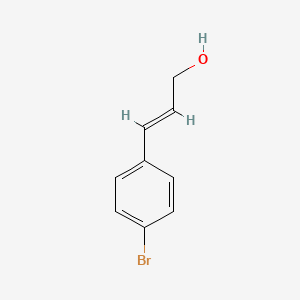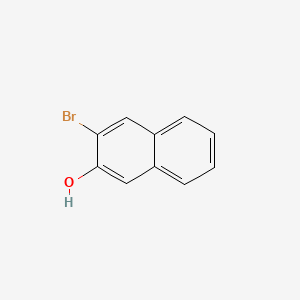![molecular formula C8H16N2 B3021734 1-Allyl-[1,4]diazepane CAS No. 229162-11-2](/img/structure/B3021734.png)
1-Allyl-[1,4]diazepane
概述
描述
1-Allyl-[1,4]diazepane is a seven-membered heterocyclic compound containing two nitrogen atoms at the 1 and 4 positions. This compound is part of the diazepane family, which is known for its significant biological and chemical properties. The molecular formula of this compound is C8H16N2, and it has a molecular weight of 140.23 g/mol .
作用机制
Target of Action
1-Allyl-[1,4]diazepane is a chemical compound that is structurally similar to benzodiazepines . Benzodiazepines are known to primarily target gamma-aminobutyric acid (GABA) receptors in the central nervous system . These receptors play a crucial role in inhibitory neurotransmission, helping to reduce neuronal excitability and induce calming effects .
Mode of Action
The mode of action of this compound is likely to be similar to that of benzodiazepines, given their structural similarities . Benzodiazepines enhance the effect of GABA, a neurotransmitter that inhibits activity in the brain . When GABA binds to its receptors, it opens a channel that allows the flow of chloride ions into the neuron, making it more resistant to excitation . Benzodiazepines enhance this inhibitory effect, thereby reducing neuronal excitability and producing a calming effect .
Biochemical Pathways
By enhancing the inhibitory effect of GABA, these compounds can influence various downstream effects such as reduced anxiety, sedation, muscle relaxation, and anticonvulsant effects .
Pharmacokinetics
The adme (absorption, distribution, metabolism, and excretion) properties of benzodiazepines may provide some insights . Benzodiazepines are generally well absorbed from the gastrointestinal tract, widely distributed in body tissues, metabolized in the liver, and excreted in the urine . The impact on bioavailability would depend on factors such as formulation, route of administration, and individual patient characteristics .
生化分析
Biochemical Properties
It has been found that diazepanes can be synthesized through a process involving imine reductase-catalyzed intramolecular asymmetric reductive amination . This suggests that 1-Allyl-[1,4]diazepane may interact with enzymes such as imine reductases in biochemical reactions .
Cellular Effects
It is known that diazepanes and their derivatives can have a wide range of biological activities, including anticancer, antibacterial, and antifungal properties .
Molecular Mechanism
The exact molecular mechanism of this compound is not well-studied. Diazepanes are known to be involved in various biological processes. For instance, they can be synthesized through a process involving imine reductase-catalyzed intramolecular asymmetric reductive amination . This suggests that this compound may exert its effects at the molecular level through interactions with enzymes such as imine reductases .
Metabolic Pathways
Diazepanes are known to be involved in various biological processes, suggesting that they may interact with various enzymes and cofactors in metabolic pathways .
准备方法
1-Allyl-[1,4]diazepane can be synthesized through various methods. One common synthetic route involves the intramolecular cyclization of N-allyl-1,4-diaminobutane under specific reaction conditions. This method typically requires a catalyst and a controlled environment to ensure the desired product is obtained with high yield and purity .
Another method involves the use of solid-phase synthesis, which is advantageous for producing a wide range of diazepane derivatives. This approach allows for the efficient and selective formation of the seven-membered ring structure .
化学反应分析
1-Allyl-[1,4]diazepane undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation process typically leads to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced diazepane derivatives.
科学研究应用
1-Allyl-[1,4]diazepane has a wide range of applications in scientific research:
相似化合物的比较
1-Allyl-[1,4]diazepane can be compared with other similar compounds, such as:
1,4-Diazepane: The parent compound without the allyl group. It has similar structural properties but lacks the additional reactivity provided by the allyl group.
1,4-Oxazepane: A related compound where one nitrogen atom is replaced by an oxygen atom.
Benzodiazepines: These compounds have a benzene ring fused to the diazepane structure.
The uniqueness of this compound lies in its allyl group, which provides additional sites for chemical modification and potential biological activity .
属性
IUPAC Name |
1-prop-2-enyl-1,4-diazepane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c1-2-6-10-7-3-4-9-5-8-10/h2,9H,1,3-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXDJAFGJFWDOHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CCCNCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60945600 | |
| Record name | 1-(Prop-2-en-1-yl)-1,4-diazepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60945600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
229162-11-2 | |
| Record name | 1-(Prop-2-en-1-yl)-1,4-diazepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60945600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
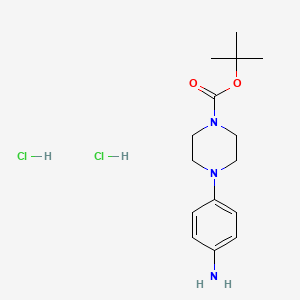
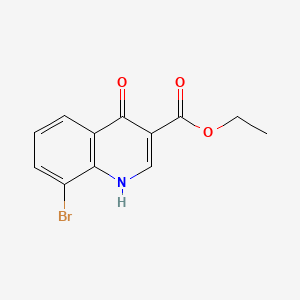

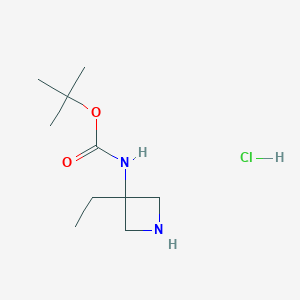

![tert-butyl (1R,5S,6R)-6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B3021658.png)
![(3S)-2-(Tert-butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B3021659.png)
